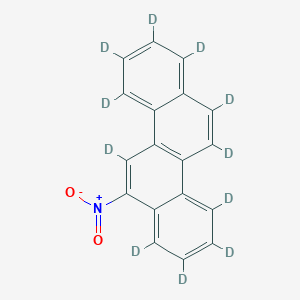
4,4,4-Trifluoro-3,3-dimethylbutan-1-amine
Overview
Description
Synthesis Analysis
The synthesis of 4,4,4-Trifluoro-3,3-dimethylbutan-1-amine has been explored in various studies . For instance, Volochnyuk et al. (2003) proposed a general procedure for regiospecific annulation, yielding a range of fused pyridines.Molecular Structure Analysis
The molecular formula of 4,4,4-Trifluoro-3,3-dimethylbutan-1-amine is C6H12F3N . The InChI Code is 1S/C6H12F3N/c1-5(2,3-4-10)6(7,8)9/h3-4,10H2,1-2H3 .Physical And Chemical Properties Analysis
4,4,4-Trifluoro-3,3-dimethylbutan-1-amine is a colorless liquid that is sparingly soluble in water. It has a strong odor. The molecular weight is 155.16 .Scientific Research Applications
Synthesis of Trifluoromethyl-Containing Fused Pyridines A study by Volochnyuk et al. (2003) explored the reaction of 4,4,4-trifluoro-3-oxobutanoates with amino heterocycles, proposing a general procedure for annulating the trifluoromethylpyridine ring to these heterocycles, yielding CF3-containing fused pyridines in high yields (Volochnyuk et al., 2003).
Mechanism of Oxidative 1,4-Addition Astakhova et al. (2017) investigated the oxidative addition of trifluoroacetamide to 2,3-dimethylbuta-1,3-diene, leading to specific compounds and proposing a tentative mechanism for this reaction (Astakhova et al., 2017).
Protection of Sulfonic Acids Seeberger et al. (2007) developed a method for protecting sulfonic acids, utilizing 2,2-dimethylbutane-1,4-diol and its derivatives in a 'safety-catch' principle. This method is potentially applicable for the general protection of sulfonic acids and can be utilized in a multiparallel format (Seeberger et al., 2007).
Asymmetric Organocatalysis Harmata et al. (2003) achieved asymmetric organocatalysis in 4 + 3 cycloaddition reactions using 4-trialkylsilyloxypentadienals, chiral secondary amines, and trifluoroacetic acid, resulting in enantiomerically enriched products (Harmata et al., 2003).
One-Pot Synthesis of Carbonitriles D’hooghe et al. (2009) demonstrated a one-pot synthesis method for 3,3-dimethylpyrrolidin-2-carbonitriles from 4-chloro-2,2-dimethylbutanal, offering an environmentally benign approach (D’hooghe et al., 2009).
Direct Synthesis of Amides Lanigan et al. (2013) explored the use of B(OCH2CF3)3 for the direct amidation of carboxylic acids with a range of amines, highlighting an efficient and less cumbersome purification process (Lanigan et al., 2013).
Synthesis of Important Intermediates in Neotame Tanielyan and Augustine (2012) focused on the synthesis of 3,3-dimethylbutanal, a key intermediate in the production of Neotame, a high-intensity sweetener. Their study discusses efficient methods for synthesizing this compound (Tanielyan & Augustine, 2012).
Assembling Diazabicyclo[3.1.0]hexane Framework Moskalik et al. (2014) conducted research on the reaction of trifluoromethanesulfonamide with dienes, resulting in the formation of diazabicyclo[3.1.0]hexane structures, demonstrating significant heterocyclization (Moskalik et al., 2014).
Safety and Hazards
The safety information for 4,4,4-Trifluoro-3,3-dimethylbutan-1-amine includes several hazard statements: H226, H314, H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
properties
IUPAC Name |
4,4,4-trifluoro-3,3-dimethylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3N/c1-5(2,3-4-10)6(7,8)9/h3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRSFLXNEFVWSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1454764-09-0 | |
| Record name | 4,4,4-trifluoro-3,3-dimethylbutan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-Isobutyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1433756.png)

![(3,3-Dimethoxy-1-{[(4-methylbenzenesulfonyl)oxy]methyl}cyclobutyl)methyl 4-methylbenzene-1-sulfonate](/img/structure/B1433758.png)
![2-[[2-(Dimethylamino)ethyl]thio]-aceticAcidHydrochloride](/img/structure/B1433759.png)







![methyl 5-bromo-1H-benzo[d][1,2,3]triazole-7-carboxylate](/img/structure/B1433775.png)
